molecular formula C12H12ClN3O2 B15056272 Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15056272
M. Wt: 265.69 g/mol
InChI Key: NCMDPFQBAJXLBH-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-2-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Methyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with an amino group and a chlorinated aromatic moiety. Its molecular formula is C11H12ClN3O2C_{11}H_{12}ClN_3O_2, and it exhibits a melting point in the range of 173–176 °C .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of various pyrazole derivatives, including this compound. In vitro evaluations have shown:

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation, which is crucial in preventing chronic infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Proliferation Inhibition : In cell line assays, the compound demonstrated notable cytotoxicity against several cancer types, including non-small cell lung cancer and colon cancer. The IC50 values were reported to be in the low micromolar range (0.08–12.07 mM) .
  • Mechanism of Action : The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggested that it binds effectively to the colchicine site on tubulin, which is critical for its antiproliferative activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory properties:

  • Cytokine Inhibition : The compound inhibited the release of tumor necrosis factor-alpha (TNFα) in mouse models, indicating its role in modulating inflammatory responses .
  • MK2 Inhibition : It has been identified as an inhibitor of MK2, a kinase involved in inflammatory signaling pathways, further supporting its therapeutic potential in treating inflammatory diseases .

Summary of Biological Activities

Biological ActivityFindings
AntimicrobialMIC: 0.22 - 0.25 μg/mL against S. aureus and S. epidermidis; biofilm inhibition
AnticancerIC50: 0.08 - 12.07 mM; inhibits tubulin polymerization; cell cycle arrest in G2/M phase
Anti-inflammatoryInhibits TNFα release; MK2 inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Evaluation : A study published in ACS Omega reported on the antimicrobial efficacy of various pyrazole derivatives, including this compound, demonstrating its effectiveness against resistant strains .
  • Anticancer Mechanisms : Research published in MDPI illustrated that the compound's ability to inhibit tubulin polymerization correlates with its anticancer activity, making it a candidate for further development as an anticancer agent .
  • Inflammatory Response Modulation : Another study indicated that derivatives like this compound could significantly reduce inflammation markers in cellular models .

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-7-9(13)4-3-5-10(7)16-11(14)8(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

NCMDPFQBAJXLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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